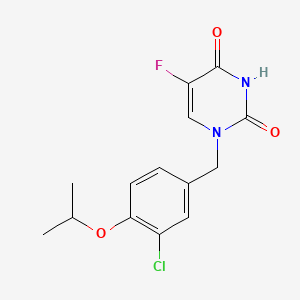![molecular formula C23H24N2O2 B14483060 Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- CAS No. 65953-58-4](/img/structure/B14483060.png)
Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- is a complex organic compound characterized by the presence of phenolic and imidazolidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- typically involves the reaction of phenolic compounds with imidazolidine derivatives. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product. One common method involves the use of nucleophilic aromatic substitution reactions, where the phenolic group reacts with an imidazolidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: Both the phenolic and imidazolidine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically results in the formation of quinones, while substitution reactions can lead to various substituted phenolic or imidazolidine derivatives .
Aplicaciones Científicas De Investigación
Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes or receptors, while the imidazolidine ring can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: Another phenolic compound with a triazole ring instead of an imidazolidine ring.
Phenol, 2,2’-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-: A phenolic compound with benzotriazole groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
65953-58-4 |
|---|---|
Fórmula molecular |
C23H24N2O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-[[3-[(2-hydroxyphenyl)methyl]-2-phenylimidazolidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C23H24N2O2/c26-21-12-6-4-10-19(21)16-24-14-15-25(17-20-11-5-7-13-22(20)27)23(24)18-8-2-1-3-9-18/h1-13,23,26-27H,14-17H2 |
Clave InChI |
WAYSQYILMUUVIY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CC=C3)CC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)


![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)




![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)

